Cas no 1249544-54-4 (1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione)

1-(1-エチル-3,5-ジメチル-1H-ピラゾール-4-イル)ブタン-1,3-ジオンは、ピラゾール骨格とジケトン構造を併せ持つ有機化合物です。この化合物は、配位化学における金属キレート剤としての応用や、有機合成中間体としての利用が可能です。特に、β-ジケトン部位は金属イオンと安定な錯体を形成する特性があり、触媒や機能性材料の開発に有用です。また、ピラゾール環の立体障害により高い熱安定性を示すため、高温条件下での使用にも適しています。分子設計の柔軟性から、医薬品や農薬の原料としての潜在性も有しています。

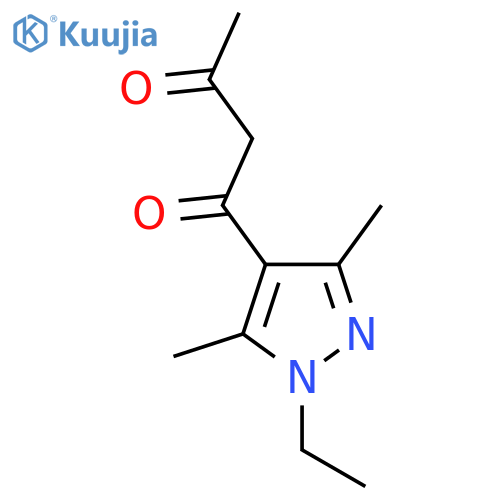

1249544-54-4 structure

商品名:1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione 化学的及び物理的性質

名前と識別子

-

- 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione

- EN300-1126236

- 1249544-54-4

- AKOS011166081

-

- インチ: 1S/C11H16N2O2/c1-5-13-9(4)11(8(3)12-13)10(15)6-7(2)14/h5-6H2,1-4H3

- InChIKey: RKCVBJPJPBIROJ-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(C)=O)C1C(C)=NN(CC)C=1C

計算された属性

- せいみつぶんしりょう: 208.121177757g/mol

- どういたいしつりょう: 208.121177757g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 4

- 複雑さ: 265

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 52Ų

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1126236-0.1g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 95% | 0.1g |

$553.0 | 2023-10-26 | |

| Enamine | EN300-1126236-1.0g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 1g |

$785.0 | 2023-05-25 | ||

| Enamine | EN300-1126236-5.0g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 5g |

$2277.0 | 2023-05-25 | ||

| Enamine | EN300-1126236-1g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 95% | 1g |

$628.0 | 2023-10-26 | |

| Enamine | EN300-1126236-0.05g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 95% | 0.05g |

$528.0 | 2023-10-26 | |

| Enamine | EN300-1126236-10.0g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 10g |

$3376.0 | 2023-05-25 | ||

| Enamine | EN300-1126236-0.25g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 95% | 0.25g |

$579.0 | 2023-10-26 | |

| Enamine | EN300-1126236-0.5g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 95% | 0.5g |

$603.0 | 2023-10-26 | |

| Enamine | EN300-1126236-2.5g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 95% | 2.5g |

$1230.0 | 2023-10-26 | |

| Enamine | EN300-1126236-5g |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione |

1249544-54-4 | 95% | 5g |

$1821.0 | 2023-10-26 |

1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione 関連文献

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

1249544-54-4 (1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)butane-1,3-dione) 関連製品

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬